3,3-Dimethylazetidine oxalate
Overview
Description
3,3-Dimethylazetidine oxalate (CAS Number: 2097924-40-6) is an organic compound with a molecular weight of 175.18 .
Synthesis Analysis
The synthesis of 3,3-dimethylazetidines, which includes 3,3-Dimethylazetidine, has been achieved via an intramolecular iodine-mediated cyclization reaction of γ-prenylated amines . This approach provides a convenient route to 3,3-dimethylazetidines in a highly diastereoselective manner .Molecular Structure Analysis
The IUPAC name of 3,3-Dimethylazetidine oxalate is 3,3-dimethylazetidine; oxalic acid . The InChI code for this compound is 1S/C5H11N.C2H2O4/c1-5(2)3-6-4-5;3-1(4)2(5)6/h6H,3-4H2,1-2H3;(H,3,4)(H,5,6) .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 3,3-Dimethylazetidine is an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines . This reaction is highly diastereoselective .Physical And Chemical Properties Analysis
3,3-Dimethylazetidine oxalate is a solid substance . It has a molecular weight of 175.18 .Scientific Research Applications
Synthesis and Structural Applications
- The iodine-mediated intramolecular cyclization of γ-prenylated amines provides a highly diastereoselective route to 3,3-dimethylazetidines, a moiety present in numerous bioactive molecules. This method offers a new synthesis strategy for these compounds and extends the application of γ-prenylated amine synthons in organic chemistry (Hai-Shan Jin et al., 2016).
Catalysis and Reaction Mechanisms
- The complex [Co(dmgH)2pyCl]2+ has been utilized as a molecular catalyst for hydrogen production from water under visible light, with [Pt(tolylterpyridine)(phenylacetylide)]+ acting as a photosensitizer. This demonstrates the potential of 3,3-dimethylazetidines in catalytic applications, particularly in sustainable energy production (Pingwu Du et al., 2008).
Material Science and Nanotechnology
- Mixed M(II)/M(III) metal oxalates form an organic-inorganic 2D network with significant second harmonic generation (SHG) activity, highlighting the use of 3,3-dimethylazetidines in the development of NLO active materials with tunable magnetic properties (E. Cariati et al., 2007).
Environmental Science and Green Chemistry
- An ultra-low Pd loading nanocatalyst exhibits high activity and stability for CO oxidative coupling to dimethyl oxalate, illustrating the role of 3,3-dimethylazetidines in enhancing the efficiency of environmentally friendly catalytic processes (Si-Yan Peng et al., 2013).
properties
IUPAC Name |
3,3-dimethylazetidine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.C2H2O4/c1-5(2)3-6-4-5;3-1(4)2(5)6/h6H,3-4H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVLOKHACRFHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylazetidine; oxalic acid | |
CAS RN |
2097924-40-6 | |
Record name | Azetidine, 3,3-dimethyl-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2097924-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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